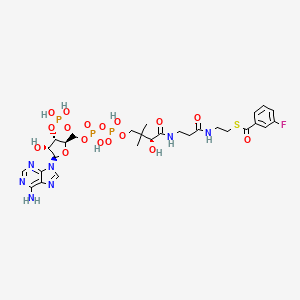

3-Fluorobenzoyl-CoA

Description

Properties

Molecular Formula |

C28H39FN7O17P3S |

|---|---|

Molecular Weight |

889.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-fluorobenzenecarbothioate |

InChI |

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-7-6-18(37)31-8-9-57-27(41)15-4-3-5-16(29)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-5,10,13-14,17,20-22,26,38-39H,6-9,11-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

SHBNFVMHAFFMNY-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzoyl-Coenzyme A (3-F-Benzoyl-CoA) is a fluorinated analog of Benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1] The introduction of a fluorine atom onto the benzene ring provides a valuable tool for studying the mechanisms of enzymes involved in the benzoyl-CoA pathway and for developing potential enzyme inhibitors. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of 3-Fluorobenzoyl-CoA.

Structure and Physicochemical Properties

This compound consists of a 3-fluorobenzoyl group linked via a thioester bond to Coenzyme A. The fluorine atom at the meta-position of the benzoyl ring significantly influences the electronic properties of the molecule, making it a useful probe for enzymatic studies.

Chemical Structure:

-

IUPAC Name: S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)methoxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 3-fluorobenzothioate

-

Molecular Formula: C₂₈H₃₉FN₇O₁₇P₃S[2]

-

SMILES: CC(C)(COP(O)(OP(O)(OC--INVALID-LINK--([H])--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)(--INVALID-LINK--([H])/C(O)=N/CC/C(O)=N/CCSC(C4=CC(F)=CC=C4)=O)C[2]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. For context, properties of the related precursor, 3-Fluorobenzoyl chloride, are also included.

| Property | This compound | 3-Fluorobenzoyl chloride |

| CAS Number | 404355-20-0[2] | 1711-07-5[3] |

| Molecular Weight | 889.63 g/mol | 158.56 g/mol |

| Molecular Formula | C₂₈H₃₉FN₇O₁₇P₃S | C₇H₄ClFO |

| Appearance | Not specified | Clear, colorless liquid |

| Melting Point | Not specified | -30 °C |

| Boiling Point | Not specified | 189 °C |

| Density | Not specified | 1.3 g/cm³ |

| Solubility in water | Not specified | Insoluble (hydrolyzes) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the activation of 3-fluorobenzoic acid and its subsequent reaction with Coenzyme A. This can be achieved through chemical synthesis or enzymatic catalysis.

Enzymatic Synthesis Protocol

This method utilizes a Benzoate-CoA ligase (EC 6.2.1.25), which catalyzes the formation of a thioester bond between a carboxyl group and Coenzyme A, driven by the hydrolysis of ATP.

Key Reagents and Equipment:

-

3-Fluorobenzoic acid

-

Coenzyme A (CoA-SH)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Benzoate-CoA ligase (e.g., from Thauera aromatica or Rhodopseudomonas palustris)

-

Buffer solution (e.g., Tris-HCl, pH 7.5-8.0)

-

Spectrophotometer for monitoring the reaction

-

HPLC for purification and analysis

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 2 mM 3-Fluorobenzoic acid.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of Benzoate-CoA ligase to the mixture. The specific activity and concentration of the enzyme should be optimized.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the decrease in the free thiol concentration of Coenzyme A using Ellman's reagent (DTNB) or by a coupled spectrophotometric assay. In a coupled assay, the formation of AMP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm or 365 nm.

-

Purification: Upon completion, the reaction mixture is typically purified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column to isolate the this compound product.

Chemical Synthesis Workflow

Chemical synthesis offers an alternative route, often starting from the more reactive 3-fluorobenzoyl chloride.

Caption: Chemical synthesis workflow for this compound.

Biological Role and Signaling Pathways

This compound is primarily of interest as an analog to study the anaerobic benzoyl-CoA degradation pathway . This pathway is a central metabolic route for the breakdown of various aromatic compounds by anaerobic and facultative anaerobic bacteria.

The pathway can be divided into several key stages:

-

Activation: Aromatic acids like benzoate are first activated to their corresponding CoA thioesters by a CoA ligase.

-

Ring Reduction: The aromatic ring of benzoyl-CoA is dearomatized by Benzoyl-CoA Reductase (BCR) . This is a critical, energy-intensive step. In facultative anaerobes, this reaction is ATP-dependent, coupling the hydrolysis of two ATP molecules to the transfer of two electrons to the benzene ring.

-

Ring Cleavage and β-Oxidation: The resulting non-aromatic ring is then hydrated, dehydrogenated, and hydrolytically cleaved. The resulting linear carbon chain is further metabolized via a modified β-oxidation pathway to yield acetyl-CoA, which enters central metabolism.

This compound can act as a substrate analog for the enzymes in this pathway. Benzoyl-CoA reductase is known to reduce some benzoyl-CoA analogues. Studying how the fluorine substitution affects binding and catalysis can provide insights into the enzyme's mechanism, particularly the electron transfer steps involved in ring reduction.

Diagram of the Anaerobic Benzoyl-CoA Degradation Pathway

Caption: Generalized anaerobic benzoyl-CoA degradation pathway.

References

A Technical Guide to the Chemical Synthesis of 3-Fluorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for 3-Fluorobenzoyl-CoA, a crucial intermediate in various biochemical studies and drug development processes. While specific literature detailing the synthesis of this exact molecule is limited, this document outlines the most probable and effective synthesis strategies based on established methodologies for acyl-CoA synthesis. The information presented is intended to equip researchers with the necessary theoretical and practical knowledge to successfully synthesize this compound in a laboratory setting.

Introduction

This compound is a fluorinated analog of benzoyl-CoA, a central molecule in the metabolism of aromatic compounds. The introduction of a fluorine atom at the meta position of the benzene ring can significantly alter the molecule's electronic properties and its interaction with enzymes, making it a valuable tool for studying enzyme mechanisms, metabolic pathways, and as a building block in the synthesis of novel therapeutic agents. This guide details the principal chemical routes for the synthesis of this compound, starting from the commercially available precursor, 3-fluorobenzoic acid.

Core Synthetic Strategies

The chemical synthesis of this compound from 3-fluorobenzoic acid necessitates the activation of the carboxylic acid group to facilitate the formation of a thioester bond with the sulfhydryl group of Coenzyme A (CoA). Three primary methods are widely employed for this transformation: the acyl chloride method, the mixed anhydride method, and the N-hydroxysuccinimide (NHS) ester method. Each of these strategies offers distinct advantages and is detailed below.

Acyl Chloride Method

This classic method involves the conversion of 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride, which subsequently reacts with Coenzyme A.

Logical Relationship Diagram:

Caption: Acyl Chloride Method Workflow.

Experimental Protocol:

-

Synthesis of 3-Fluorobenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-fluorobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluorobenzoyl chloride is typically used in the next step without further purification.

-

-

Synthesis of this compound:

-

Prepare a solution of Coenzyme A (lithium or sodium salt, 1 equivalent) in an aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH 8.0-8.5) and cool it in an ice bath.

-

Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.1-1.2 equivalents) in a suitable organic solvent (e.g., acetone or tetrahydrofuran (THF)) to the cooled CoA solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a base (e.g., 1 M NaOH).

-

Allow the reaction to proceed for 1-2 hours at 0-4 °C.

-

Monitor the formation of the product by high-performance liquid chromatography (HPLC).

-

Upon completion, the product can be purified by preparative HPLC.

-

Mixed Anhydride Method

This method involves the activation of 3-fluorobenzoic acid by forming a mixed anhydride, typically with ethyl chloroformate or isobutyl chloroformate, which then readily reacts with Coenzyme A.

Signaling Pathway Diagram:

The Enigmatic Role of 3-Fluorobenzoyl-CoA: A Technical Guide for Researchers

Executive Summary

3-Fluorobenzoyl-CoA is a fluorinated analog of benzoyl-CoA, a central intermediate in the metabolism of aromatic compounds. Despite its structural similarity to a key metabolite, the specific biological role, metabolic fate, and enzymatic interactions of this compound remain largely uncharacterized in the scientific literature. This technical guide serves as a resource for researchers, scientists, and drug development professionals by hypothesizing potential biological activities based on the known metabolism of analogous compounds. We provide a framework for investigation, including detailed experimental protocols and potential metabolic pathways, to facilitate the exploration of this compound's function and its potential implications in xenobiotic metabolism and drug design.

Introduction

Coenzyme A (CoA) thioesters are critical intermediates in a myriad of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the degradation of aromatic compounds. Benzoyl-CoA, in particular, is a key player in the anaerobic degradation of benzoate and other aromatic molecules. The introduction of a fluorine atom to the benzene ring, creating this compound, can significantly alter the molecule's electronic properties and its interactions with enzymes. Understanding the biological role of this fluorinated analog is crucial for predicting the metabolic fate of fluorinated xenobiotics and for the rational design of novel therapeutics. This guide will explore the potential metabolic pathways of this compound and provide detailed methodologies for its study.

Hypothesized Biological Roles and Metabolic Pathways

Based on the known biochemistry of benzoyl-CoA and other fluorinated aromatic compounds, we can postulate several potential biological roles for this compound:

-

Metabolic Intermediate in Microbial Degradation: 3-Fluorobenzoic acid, the precursor to this compound, can be utilized as a substrate by certain microbial enzymes. This suggests that this compound could be an intermediate in the microbial degradation pathway of fluorinated aromatic compounds.

-

Enzyme Substrate or Inhibitor: this compound may act as a substrate or inhibitor for enzymes that typically process benzoyl-CoA or other acyl-CoAs. Its interaction with these enzymes could either lead to its further metabolism or the modulation of endogenous metabolic pathways.

-

Xenobiotic Metabolite: In eukaryotes, 3-fluorobenzoic acid, and subsequently this compound, could be formed from the metabolism of larger fluorinated xenobiotics. The fate of this metabolite would be of interest in toxicology and drug development.

Potential Metabolic Pathway for this compound

The formation and subsequent metabolism of this compound in anaerobic bacteria may proceed through the following steps, analogous to the benzoyl-CoA pathway:

Caption: Hypothesized metabolic pathway of this compound in anaerobic bacteria.

Quantitative Data

Direct quantitative data for the enzymatic processing of this compound is limited. However, data on the activity of Benzoate-CoA ligase with 3-fluorobenzoate provides a crucial insight into its potential for formation in biological systems.

| Enzyme | Organism | Substrate | Relative Activity (%) | Reference |

| Benzoate-CoA Ligase | Magnetospirillum sp. strain TS-6 | Benzoate | 100 | [1] |

| 2-Fluorobenzoate | 61 | [1] | ||

| 3-Fluorobenzoate | 16 | [1] | ||

| 4-Fluorobenzoate | 72 | [1] |

Experimental Protocols

To elucidate the biological role of this compound, a series of experiments can be conducted. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

Objective: To chemically synthesize this compound for use as a standard and substrate in subsequent experiments.

Methodology:

-

Materials: 3-Fluorobenzoic acid, oxalyl chloride, Coenzyme A lithium salt, tetrahydrofuran (THF), sodium bicarbonate, diethyl ether, argon atmosphere.

-

Activation of 3-Fluorobenzoic Acid:

-

Dissolve 3-fluorobenzoic acid in anhydrous THF under an argon atmosphere.

-

Add oxalyl chloride dropwise at 0°C and then warm to room temperature.

-

Stir for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 3-fluorobenzoyl chloride.

-

-

Thioesterification with Coenzyme A:

-

Dissolve Coenzyme A lithium salt in an aqueous solution of sodium bicarbonate (pH ~8.0).

-

Cool the solution to 0°C.

-

Add a solution of 3-fluorobenzoyl chloride in a minimal amount of cold THF dropwise to the Coenzyme A solution with vigorous stirring.

-

Maintain the pH at ~8.0 by adding sodium bicarbonate as needed.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

-

-

Purification:

-

Purify the resulting this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Lyophilize the collected fractions containing the product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Enzyme Assays with Benzoate-CoA Ligase and Benzoyl-CoA Reductase

Objective: To determine if this compound can be formed from 3-fluorobenzoic acid and if it can be metabolized by Benzoyl-CoA Reductase.

Methodology:

-

Enzyme Source: Purified Benzoate-CoA ligase and Benzoyl-CoA reductase from a bacterial source known to metabolize aromatic compounds (e.g., Thauera aromatica or Magnetospirillum sp.).

-

Benzoate-CoA Ligase Assay:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.8), ATP, MgCl₂, Coenzyme A, and the purified ligase.

-

Initiate the reaction by adding the substrate (3-fluorobenzoate or benzoate as a control).

-

Monitor the formation of this compound or benzoyl-CoA over time by HPLC.

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

-

Benzoyl-CoA Reductase Assay:

-

This assay must be performed under strict anaerobic conditions.

-

Prepare a reaction mixture in an anaerobic chamber containing buffer, ATP, a reducing agent (e.g., reduced methyl viologen or titanium(III) citrate), and the purified reductase.

-

Initiate the reaction by adding the substrate (synthesized this compound or benzoyl-CoA as a control).

-

Monitor the disappearance of the substrate over time by HPLC.

-

Analyze the reaction products by LC-MS to identify potential reduced intermediates.

-

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the potential for oxidative metabolism and defluorination of this compound in a mammalian system.

Methodology:

-

Materials: Pooled human or rat liver microsomes, NADPH regenerating system, this compound.

-

Incubation:

-

Pre-incubate liver microsomes with the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

-

Initiate the reaction by adding this compound.

-

Take aliquots at various time points and quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify potential metabolites (e.g., hydroxylated derivatives).

-

Measure the release of fluoride ions using a fluoride-selective electrode to assess defluorination.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the investigation of this compound's biological role.

Caption: A logical workflow for investigating the biological role of this compound.

Conclusion

While direct evidence for the biological role of this compound is currently lacking, its structural similarity to benzoyl-CoA and the known substrate promiscuity of some bacterial enzymes suggest it can be both formed and metabolized in certain biological contexts. The proposed experimental framework provides a comprehensive approach to characterizing its enzymatic interactions, metabolic fate, and potential toxicological properties. Elucidating the biological role of this compound will not only fill a knowledge gap in our understanding of fluorinated compound metabolism but also provide valuable information for the fields of drug development, environmental microbiology, and toxicology.

References

The Microbial Metabolism of 3-Fluorobenzoyl-CoA: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

3-Fluorobenzoyl-CoA is a key intermediate in the microbial degradation of 3-fluorobenzoate, a halogenated aromatic compound of environmental and pharmaceutical interest. Understanding the metabolic fate of this molecule is crucial for applications in bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview of the microbial metabolism of this compound, drawing on established principles from the degradation of analogous halogenated and non-halogenated aromatic compounds. It details the enzymatic pathways, key enzymes, quantitative data from related substrates, and experimental protocols to facilitate further research in this area.

Introduction

The microbial degradation of halogenated aromatic compounds is a subject of intense research due to their widespread presence as environmental pollutants and their structural relevance to pharmaceuticals. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated aromatics particularly resistant to degradation. However, various microorganisms have evolved enzymatic machinery to cleave this bond and utilize these compounds as carbon and energy sources.

A central strategy in the anaerobic degradation of many aromatic compounds is the initial activation of the carboxylic acid to its corresponding coenzyme A (CoA) thioester. In the case of 3-fluorobenzoate, this activation leads to the formation of this compound. The subsequent metabolic steps determine the fate of the fluorine substituent and the aromatic ring. This guide will explore the known and inferred pathways for the microbial metabolism of this compound under both anaerobic and aerobic conditions.

Anaerobic Metabolism of this compound

The anaerobic degradation of halogenated benzoates is best understood from studies on chloro- and bromo-substituted analogues in denitrifying bacteria like Thauera species and phototrophic bacteria such as Rhodopseudomonas palustris. The metabolism of this compound is predicted to follow a similar pathway, which involves two key enzymatic steps: activation to a CoA-thioester and subsequent reductive dehalogenation.

Activation of 3-Fluorobenzoate to this compound

The first committed step in the anaerobic catabolism of 3-fluorobenzoate is its activation to this compound. This reaction is catalyzed by a benzoate-CoA ligase or a more specific halobenzoate-CoA ligase, which utilizes ATP and Coenzyme A.

Reaction: 3-Fluorobenzoate + ATP + CoA → this compound + AMP + PPi

Several benzoate-CoA ligases from various microorganisms have been shown to have broad substrate specificity, accepting a range of substituted benzoates.

Reductive Dehalogenation of this compound

Following its formation, this compound is the substrate for a key reductive dehalogenation reaction. In anaerobic bacteria, this is often catalyzed by a class of enzymes known as benzoyl-CoA reductases (BCRs). These enzymes catalyze the dearomatization of the benzoyl-CoA ring, which can lead to the elimination of the halogen substituent.

Studies with Thauera chlorobenzoica have shown that this compound is converted to a fluorinated cyclic dienoyl-CoA, which is a dead-end product in that organism, indicating that while the BCR can act on the fluorinated substrate, the subsequent steps are not productive for defluorination in that specific strain[1]. However, the general mechanism of reductive dehalogenation for other halobenzoyl-CoAs involves the formation of benzoyl-CoA as a central intermediate. It is plausible that in microorganisms capable of fully degrading 3-fluorobenzoate, a similar reductive dehalogenation to benzoyl-CoA occurs.

Inferred Reaction: this compound + 2[H] → Benzoyl-CoA + HF

Downstream Metabolism of Benzoyl-CoA

Once benzoyl-CoA is formed, it enters the central anaerobic benzoyl-CoA degradation pathway, which is well-characterized in organisms like Thauera aromatica[2][3][4]. This pathway involves a series of reduction, hydration, and ring cleavage steps, ultimately leading to intermediates that can enter central carbon metabolism, such as acetyl-CoA.

Aerobic Metabolism of Fluorobenzoates

Under aerobic conditions, the degradation of fluorobenzoates typically proceeds through a different mechanism, primarily involving dioxygenase enzymes that hydroxylate the aromatic ring, leading to catecholic intermediates. While the direct metabolism of this compound under aerobic conditions is less studied, the initial steps of 3-fluorobenzoate degradation provide insight into the likely intermediates.

The degradation of 3-fluorobenzoate can be initiated by either 1,2-dioxygenation or 1,6-dioxygenation[5].

-

1,2-Dioxygenation: This leads to the formation of 3-fluorocatechol, which can be a toxic dead-end product in some organisms.

-

1,6-Dioxygenation: This pathway is more productive for growth and leads to 4-fluorocatechol, which is further metabolized with the release of fluoride.

The involvement of a CoA-thioester in the initial stages of aerobic degradation of fluorobenzoates is less common but cannot be entirely ruled out in all organisms.

Key Enzymes and Quantitative Data

While specific kinetic data for enzymes acting on this compound are scarce, the substrate specificities of related enzymes provide valuable insights.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (U/mg) or kcat (s-1) | Reference(s) |

| Benzoate-CoA Ligase | Syntrophic mixed culture | Benzoate | 40 | 1.05 | |

| 2-Fluorobenzoate | 280 | 1.0 | |||

| 3-Fluorobenzoate | 1480 | 0.7 | |||

| 4-Fluorobenzoate | 320 | 0.98 | |||

| 4-Chlorobenzoate:CoA Ligase | Arthrobacter sp. TM-1 | 4-Chlorobenzoate | 3.5 | - | |

| CoA | 30 | - | |||

| ATP | 238 | - | |||

| Benzoyl-CoA Reductase | Thauera aromatica K172 | Benzoyl-CoA | 15 | 0.55 µmol min-1 mg-1 | |

| ATP | 600 | - | |||

| 3-Methylbenzoyl-CoA Reductase | Thauera chlorobenzoica | This compound | - | Relative activity: ~80% of Benzoyl-CoA | |

| 4-Fluorobenzoyl-CoA | - | Relative activity: ~110% of Benzoyl-CoA |

Experimental Protocols

The following protocols are generalized methods for key enzymatic assays relevant to the study of this compound metabolism. These can be adapted for specific experimental conditions.

Synthesis of this compound

The enzymatic synthesis of this compound can be achieved using a promiscuous benzoate-CoA ligase.

Materials:

-

Benzoate-CoA ligase (purified or as cell-free extract)

-

3-Fluorobenzoic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 2 mM MgCl₂, 1 mM 3-fluorobenzoic acid, 0.5 mM CoA, and 2 mM ATP.

-

Initiate the reaction by adding a suitable amount of benzoate-CoA ligase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

-

Monitor the formation of this compound by HPLC, observing the appearance of a new peak with a characteristic UV spectrum.

-

The product can be purified using solid-phase extraction or preparative HPLC.

Assay for Benzoate-CoA Ligase Activity

A continuous spectrophotometric assay can be used to measure the activity of benzoate-CoA ligase with 3-fluorobenzoate as a substrate. This assay couples the formation of AMP to the oxidation of NADH.

Principle: The AMP produced is converted back to ATP in a series of coupled reactions involving myokinase, pyruvate kinase, and lactate dehydrogenase, with the concomitant oxidation of NADH, which can be monitored at 340 nm.

Materials:

-

Benzoate-CoA ligase

-

3-Fluorobenzoic acid

-

CoA, ATP, MgCl₂

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 7.8), 5 mM MgCl₂, 1 mM PEP, 0.2 mM NADH, excess myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Add CoA and 3-fluorobenzoic acid to the desired concentrations.

-

Initiate the reaction by adding the benzoate-CoA ligase.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the rate of AMP formation.

Assay for Benzoyl-CoA Reductase Activity

The activity of benzoyl-CoA reductase with this compound can be assayed anaerobically by monitoring the oxidation of a reduced electron donor.

Principle: The enzyme catalyzes the reduction of the aromatic ring of this compound using a low-potential electron donor, such as reduced methyl viologen or Ti(III)-citrate. The oxidation of the electron donor can be followed spectrophotometrically.

Materials:

-

Benzoyl-CoA reductase (purified, handled under strictly anaerobic conditions)

-

This compound

-

ATP, MgCl₂

-

Reduced methyl viologen or Ti(III)-citrate

-

Anaerobic cuvettes and spectrophotometer

-

Anaerobic chamber or glove box

Procedure:

-

All solutions must be prepared and handled under strictly anaerobic conditions.

-

Prepare the reaction mixture in an anaerobic cuvette inside an anaerobic chamber. The mixture should contain anaerobic buffer, ATP, MgCl₂, and the electron donor (e.g., reduced methyl viologen).

-

Add this compound to the cuvette.

-

Initiate the reaction by adding the purified benzoyl-CoA reductase.

-

Seal the cuvette and monitor the oxidation of the electron donor spectrophotometrically at its specific wavelength (e.g., 600 nm for methyl viologen).

-

The rate of electron donor oxidation is proportional to the rate of this compound reduction.

Visualizations of Pathways and Workflows

Inferred Anaerobic Degradation Pathway of 3-Fluorobenzoate

References

- 1. Enzymes involved in the anaerobic degradation of meta-substituted halobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

3-Fluorobenzoyl-CoA: A Key Metabolic Intermediate in Xenobiotic Degradation and a Potential Tool for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzoyl-CoA is a critical metabolic intermediate in the anaerobic degradation pathway of the xenobiotic compound 3-fluorobenzoate. Its formation and subsequent transformation are catalyzed by a series of specialized enzymes, making it a focal point for understanding microbial metabolism of fluorinated aromatic compounds. This technical guide provides a comprehensive overview of this compound, including its enzymatic synthesis and degradation, associated quantitative data, detailed experimental protocols, and its potential applications in drug development.

Introduction

Fluorinated organic compounds are increasingly prevalent in the environment due to their widespread use in pharmaceuticals, agrochemicals, and industrial materials. The carbon-fluorine bond's high stability presents a significant challenge for microbial degradation. Understanding the metabolic pathways that enable the cleavage of this bond is crucial for bioremediation strategies and for the development of novel biocatalysts. 3-Fluorobenzoate, a model fluorinated aromatic compound, is anaerobically degraded via a pathway where it is first activated to its coenzyme A (CoA) thioester, this compound. This intermediate is then channeled into the central benzoyl-CoA degradation pathway, a key anaerobic route for the breakdown of aromatic compounds. This guide delves into the specifics of this compound as a metabolic intermediate, providing researchers and drug development professionals with a detailed resource.

Metabolic Pathway of this compound

The anaerobic metabolism of 3-fluorobenzoate commences with its activation to this compound, a reaction catalyzed by benzoate-CoA ligase. This key intermediate is then a substrate for benzoyl-CoA reductase, which initiates the dearomatization and subsequent defluorination of the molecule.

Enzymatic Synthesis of this compound

The synthesis of this compound from 3-fluorobenzoate is an ATP-dependent reaction catalyzed by benzoate-CoA ligase (EC 6.2.1.25). This enzyme activates the carboxyl group of 3-fluorobenzoate with ATP to form a 3-fluorobenzoyl-AMP intermediate, which then reacts with coenzyme A to yield this compound.

Enzymatic Degradation of this compound

The key step in the degradation of this compound is its reduction by benzoyl-CoA reductase (dearomatizing) (EC 1.3.7.8). This enzyme catalyzes the ATP-dependent dearomatization of the aromatic ring. In the case of this compound, this enzymatic reaction also leads to the cleavage of the C-F bond, a critical step in the detoxification of this xenobiotic. The resulting defluorinated intermediate can then enter the central benzoyl-CoA degradation pathway for complete mineralization.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of this compound are essential for understanding the efficiency of the degradation pathway.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase with 3-Fluorobenzoate

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Syntrophic, benzoate-degrading anaerobic mixed culture | 3-Fluorobenzoate | 1.48 | 0.7 | [1] |

| Benzoate | 0.04 | 1.05 | [1] | |

| 2-Fluorobenzoate | 0.28 | 1.0 | [1] | |

| 4-Fluorobenzoate | 0.32 | 0.98 | [1] |

Table 2: Substrate Specificity of Benzoyl-CoA Reductases

| Enzyme | Substrate | Relative Activity (%) | Products | Reference |

| MBRTcl (Thauera chlorobenzoica) | Benzoyl-CoA | 100 | 1,5-Dienoyl-CoA | [2] |

| This compound | - (Substrate) | 3- and 5-F-1,5-Dienoyl-CoA | ||

| BCRTar (Thauera aromatica) | Benzoyl-CoA | 100 | 1,5-Dienoyl-CoA | |

| This compound | 31 | Defluorinated products |

Note: Specific kinetic parameters (Km and Vmax) for benzoyl-CoA reductase with this compound are not currently available in the literature.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the chemo-enzymatic synthesis of acyl-CoA thioesters.

Materials:

-

3-Fluorobenzoic acid

-

ATP (Adenosine 5'-triphosphate)

-

Coenzyme A (lithium salt)

-

MgCl2

-

Tris-HCl buffer (pH 8.0)

-

Benzoate-CoA ligase (purified)

-

Solid-phase extraction (SPE) C18 cartridges

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM ATP, 2 mM Coenzyme A, and 1 mM 3-fluorobenzoic acid.

-

Initiate the reaction by adding purified benzoate-CoA ligase to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Monitor the formation of this compound by HPLC.

-

Stop the reaction by adding an equal volume of 10% (v/v) perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Purify the supernatant containing this compound using a C18 SPE cartridge.

-

Condition the cartridge with methanol, followed by water.

-

Load the sample.

-

Wash with water to remove salts and unreacted polar components.

-

Elute this compound with 50% acetonitrile.

-

-

Lyophilize the eluted fraction to obtain purified this compound.

Spectrophotometric Assay for Benzoate-CoA Ligase Activity

This assay couples the formation of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Assay buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 10 mM KCl

-

Substrate solution: 10 mM 3-fluorobenzoate

-

ATP solution: 100 mM

-

CoA solution: 10 mM

-

Coupling enzymes: Myokinase, pyruvate kinase, lactate dehydrogenase

-

Phosphoenolpyruvate (PEP): 100 mM

-

NADH: 10 mM

-

Purified benzoate-CoA ligase

Procedure:

-

In a quartz cuvette, combine 800 µL of assay buffer, 20 µL of ATP, 20 µL of CoA, 50 µL of PEP, 20 µL of NADH, and the coupling enzymes.

-

Initiate the reaction by adding 10 µL of the purified benzoate-CoA ligase.

-

Start the measurement by adding 50 µL of the 3-fluorobenzoate solution.

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM-1cm-1).

HPLC Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

Gradient Elution:

-

A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

Detection:

-

UV detection at 260 nm (for the adenine moiety of CoA) and 235 nm (for the benzoyl moiety).

Procedure:

-

Prepare standards of this compound of known concentrations.

-

Inject samples and standards onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Mass Spectrometry Analysis of this compound

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Ionization:

-

Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.

Fragmentation:

-

Acyl-CoA compounds exhibit characteristic fragmentation patterns. The most common fragments arise from the cleavage of the phosphodiester bonds of the CoA moiety. Expected fragments for this compound would include ions corresponding to the 3-fluorobenzoyl group, adenosine monophosphate (AMP), and adenosine diphosphate (ADP). A characteristic neutral loss of the pantetheine arm is also commonly observed.

Role in Drug Development

While direct applications of this compound in drug development are not yet established, its unique properties and the enzymes that metabolize it present several opportunities for the pharmaceutical industry.

-

Enzyme Inhibitor Screening: this compound can be used as a substrate in high-throughput screening assays to identify inhibitors of benzoyl-CoA reductase and related enzymes. Such inhibitors could have applications as novel antimicrobial agents, particularly against anaerobic bacteria that rely on the benzoyl-CoA pathway for metabolism.

-

Mechanistic Probe: As a fluorinated analog of a natural substrate, this compound can serve as a valuable tool to probe the active site and catalytic mechanism of enzymes in the benzoyl-CoA pathway. The fluorine atom can act as a sensitive reporter for NMR studies.

-

Drug Metabolism Studies: Understanding how microbial enzymes process fluorinated compounds like 3-fluorobenzoate is relevant to predicting the environmental fate and potential for biodegradation of fluorinated drugs.

Conclusion and Future Directions

This compound is a pivotal intermediate in the anaerobic degradation of 3-fluorobenzoate, highlighting a key mechanism by which microorganisms can cleave the stable carbon-fluorine bond. While significant progress has been made in identifying the enzymes involved in its metabolism, further research is needed to fully characterize their kinetic properties and the downstream metabolic fate of the defluorinated products. The development of robust and specific analytical methods for this compound will be crucial for these future studies. Furthermore, exploring the potential of this compound and its metabolizing enzymes in drug discovery and biocatalysis represents an exciting avenue for future research. This in-depth guide provides a solid foundation for researchers and professionals to build upon in their exploration of this fascinating molecule.

References

Enzymatic Formation of 3-Fluorobenzoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl-CoA is a fluorinated analog of benzoyl-CoA, a central intermediate in the metabolism of aromatic compounds. The introduction of fluorine into organic molecules can significantly alter their biological properties, making this compound a valuable building block in the synthesis of novel pharmaceuticals and a useful probe for studying enzyme mechanisms. This technical guide provides an in-depth overview of the enzymatic formation of this compound, focusing on the enzymes involved, their substrate specificities, and detailed experimental protocols for its synthesis and analysis.

The primary enzymatic route to this compound is through the action of benzoate-CoA ligases (BCLs), also known as benzoyl-CoA synthetases. These enzymes catalyze the ATP-dependent ligation of a carboxylate with coenzyme A (CoA), proceeding through an acyl-adenylate intermediate. This guide will explore the utility of various microbial BCLs for this specific transformation.

Enzymes Catalyzing the Formation of this compound

Several benzoate-CoA ligases from diverse microbial sources have been shown to accept fluorinated benzoates as substrates, including 3-fluorobenzoate. The formation of this compound is often the initial activation step in the anaerobic degradation pathways of 3-fluorobenzoate.

Key Enzymes and Their Characteristics

A number of bacteria capable of anaerobically degrading halogenated aromatic compounds possess CoA ligases that can activate 3-fluorobenzoate. Notable examples include:

-

Benzoate-CoA Ligase from Magnetospirillum sp. strain TS-6: This enzyme, active under both aerobic and anaerobic conditions, has demonstrated activity towards various fluorobenzoates. The substrate preference is for 2-fluorobenzoate, followed by 4-fluorobenzoate, and then 3-fluorobenzoate.[1]

-

Benzoate-CoA Ligase (E1) from a denitrifying Pseudomonas sp.: This homodimeric enzyme shows a preference for benzoate but also activates fluorobenzoates.[2][3][4]

-

2-Aminobenzoate-CoA Ligase (E2) from a denitrifying Pseudomonas sp.: This monomeric enzyme, while preferring 2-aminobenzoate, can also activate benzoate and fluorobenzoates.[2]

-

Halobenzoate-CoA Ligase from Thauera chlorobenzoica: This bacterium is known to degrade halobenzoates, and its genome contains genes for benzoate-CoA ligases that are implicated in the activation of these compounds. One of these is potentially a specific halobenzoate-CoA ligase.

-

Benzoate-CoA Ligase (BadA) from Rhodopseudomonas palustris: This enzyme is involved in the anaerobic degradation of benzoate. While some studies indicate high specificity for benzoate and 2-fluorobenzoate, protein engineering efforts have successfully expanded its substrate range.

The reaction catalyzed by these enzymes is as follows:

3-Fluorobenzoate + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

Quantitative Data on Substrate Specificity

While specific kinetic parameters for the formation of this compound are not extensively reported, relative activity data from studies on benzoate-CoA ligases provide valuable insights into the feasibility of this enzymatic conversion.

| Enzyme Source | Substrate | Relative Activity (%) | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Reference |

| Magnetospirillum sp. strain TS-6 | Benzoate | 100 | 30 | 13.4 | |

| 2-Fluorobenzoate | 102 | - | - | ||

| 3-Fluorobenzoate | 21 | - | - | ||

| 4-Fluorobenzoate | 63 | - | - | ||

| Rhodopseudomonas palustris | Benzoate | 100 | 0.6 - 2 | 25 | |

| 2-Fluorobenzoate | High Specificity | - | - | ||

| Thauera aromatica | Benzoate | 100 | 25 | 16.5 | |

| 2-Aminobenzoate | 60 | 150 | 9.9 |

Note: '-' indicates data not available in the cited sources. The relative activity of the Magnetospirillum sp. enzyme was measured with 0.1 mM of the aromatic substrate.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Expression and Purification of Benzoate-CoA Ligase

A general protocol for obtaining a purified benzoate-CoA ligase, for example from Magnetospirillum sp. or Thauera aromatica, is outlined below. This typically involves heterologous expression in E. coli and subsequent chromatographic purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the benzoate-CoA ligase gene.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 2 mM Dithiothreitol (DTE), 2 mM MgCl2).

-

Chromatography resins (e.g., DEAE-Sepharose, Phenyl-Sepharose, Source 30Q).

-

FPLC system.

Procedure:

-

Expression: Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) to remove cell debris.

-

Chromatography:

-

Apply the supernatant to a DEAE-Sepharose column equilibrated with lysis buffer. Elute the protein using a linear salt gradient (e.g., 0-500 mM KCl).

-

Pool the active fractions, add ammonium sulfate to a concentration that precipitates the enzyme, and centrifuge.

-

Resuspend the pellet and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

-

Further purify the active fractions on a Source 30Q or similar anion exchange column.

-

-

Purity Check: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Synthesis of this compound

This protocol describes a typical small-scale enzymatic reaction for the synthesis of this compound.

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.8)

-

5 mM MgCl2

-

5 mM ATP

-

1.5 mM Coenzyme A (trilithium salt)

-

1 mM 3-Fluorobenzoic acid

-

Purified Benzoate-CoA Ligase (e.g., 0.1-0.5 µM)

-

(Optional) 1 U/mL inorganic pyrophosphatase to drive the reaction forward.

Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the purified benzoate-CoA ligase.

-

Incubate the reaction mixture at 30-37°C for 1-4 hours.

-

Monitor the reaction progress by HPLC or a spectrophotometric assay (see below).

-

Quench the reaction by adding an equal volume of ice-cold methanol or by acidification (e.g., with HCl to a final concentration of 0.1 M).

Purification of this compound

The product can be purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Materials:

-

C18 SPE cartridge.

-

Methanol.

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

Reversed-phase HPLC column (e.g., C18).

Procedure (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the quenched reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove salts and unreacted hydrophilic components.

-

Elute the this compound with a methanol/water mixture.

-

Lyophilize the eluate to obtain the purified product.

Assay for Benzoate-CoA Ligase Activity

An indirect continuous spectrophotometric assay is commonly used to determine the activity of benzoate-CoA ligases. This assay couples the formation of AMP to the oxidation of NADH, which can be monitored at 340 or 365 nm.

Principle:

-

Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPi (catalyzed by BCL)

-

AMP + ATP ⇌ 2 ADP (catalyzed by myokinase)

-

2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate (catalyzed by pyruvate kinase)

-

2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+ (catalyzed by lactate dehydrogenase)

For every molecule of benzoate activated, two molecules of NADH are oxidized.

Assay Mixture (1 mL):

-

100 mM Tris-HCl (pH 7.8)

-

10 mM KCl

-

5 mM MgCl2

-

1 mM ATP

-

0.4 mM CoA

-

0.4 mM NADH

-

1 mM Phosphoenolpyruvate

-

0.5 mM 3-Fluorobenzoic acid (or other substrate)

-

1-2 units Myokinase

-

1-2 units Pyruvate Kinase

-

1.5-3 units Lactate Dehydrogenase

-

Cell extract or purified enzyme

Procedure:

-

Combine all reagents except the substrate in a cuvette.

-

Record the background rate of NADH oxidation at 340 nm.

-

Initiate the reaction by adding the substrate (3-fluorobenzoic acid).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1 cm-1).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic synthesis of this compound.

Caption: Workflow for enzymatic synthesis and analysis.

Caption: Coupled spectrophotometric assay pathway.

Conclusion

The enzymatic synthesis of this compound is a viable and attractive alternative to chemical synthesis, offering high specificity and milder reaction conditions. Several microbial benzoate-CoA ligases have been identified that can efficiently catalyze this reaction. By leveraging the protocols and data presented in this guide, researchers can produce and utilize this compound for a variety of applications in drug discovery and metabolic engineering. Further research, including protein engineering of existing ligases, may lead to enzymes with enhanced activity and specificity for 3-fluorobenzoate, further expanding the utility of this biocatalytic approach.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The 3-Fluorobenzoyl-CoA Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 3-fluorobenzoyl-CoA degradation pathway, a critical route for the anaerobic biodegradation of fluorinated aromatic compounds. This pathway is largely analogous to the well-characterized benzoyl-CoA degradation pathway, a central metabolic route in various bacteria for the breakdown of aromatic molecules in the absence of oxygen. Understanding this pathway is crucial for applications in bioremediation, biocatalysis, and drug development, where the metabolic fate of fluorinated compounds is of significant interest.

Core Concepts

The anaerobic degradation of 3-fluorobenzoate is initiated by its activation to this compound. This activated intermediate is then channeled into a modified benzoyl-CoA pathway. The key enzymatic step involves the reductive dearomatization of the aromatic ring by benzoyl-CoA reductase. In the case of halogenated substrates like this compound, this reductive step can lead to defluorination, a critical detoxification reaction. Subsequent enzymatic reactions proceed through a series of β-oxidation-like steps to open the ring and ultimately yield central metabolites such as acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Several bacterial species have been identified as key players in the anaerobic degradation of aromatic compounds, including those that can metabolize halogenated benzoates. Notable among these are Thauera aromatica, Rhodopseudomonas palustris, and various syntrophic anaerobic bacteria. The enzymes from these organisms, particularly benzoyl-CoA ligase and benzoyl-CoA reductase, have shown activity towards fluorinated analogs.

Signaling and Metabolic Pathways

The degradation of this compound follows a pathway that is initiated by the activation of 3-fluorobenzoate and proceeds through the central benzoyl-CoA pathway. The key steps are outlined in the following diagram.

Quantitative Data

Quantitative data for the enzymatic steps in the this compound degradation pathway is limited. The following tables summarize available kinetic data for key enzymes, primarily focusing on their activity with both the natural substrate (benzoate/benzoyl-CoA) and its fluorinated analogs.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase

| Substrate | Organism | Km (mM) | Vmax (U/mg) | Reference |

| Benzoate | Syntrophic anaerobic culture | 0.04 | 1.05 | [1] |

| 2-Fluorobenzoate | Syntrophic anaerobic culture | 0.28 | 1.0 | [1] |

| 3-Fluorobenzoate | Syntrophic anaerobic culture | 1.48 | 0.7 | [1] |

| 4-Fluorobenzoate | Syntrophic anaerobic culture | 0.32 | 0.98 | [1] |

| ATP | Syntrophic anaerobic culture | 0.16 | 1.08 | [1] |

| CoA-SH | Syntrophic anaerobic culture | 0.07 | 1.05 |

Table 2: Activity of Benzoyl-CoA Reductase with Different Substrates

| Substrate | Organism | Relative Activity (%) | Specific Activity (mU/mg) | Notes | Reference |

| Benzoyl-CoA | Thauera aromatica | 100 | 550 | Apparent Km = 15 µM | |

| Fluorobenzoyl-CoAs | Thauera aromatica | Reduced rate | Not specified | Products not definitively identified. | |

| Benzoyl-CoA | Thauera chlorobenzoica (recombinant MBRTcl) | 100 | 212 | - | |

| This compound | Thauera chlorobenzoica (recombinant MBRTcl) | Not specified | Substrate for the enzyme | - | **** |

| 4-Fluorobenzoyl-CoA | Thauera chlorobenzoica (recombinant MBRTcl) | Not specified | Substrate for the enzyme | - | |

| m-Fluorobenzoyl-CoA | Thauera aromatica | Not specified | Not specified | Substrate is defluorinated. | |

| p-Fluorobenzoyl-CoA | Thauera aromatica | Not specified | Not specified | Substrate is defluorinated. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound degradation pathway. These protocols are based on established methods for the broader benzoyl-CoA pathway and can be adapted for fluorinated substrates.

Protocol 1: Assay for Benzoate-CoA Ligase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of benzoate-CoA ligase, which can be adapted for 3-fluorobenzoate.

Principle: The formation of AMP during the CoA ligation reaction is coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

1 M Tris-HCl buffer, pH 7.8

-

1 M KCl

-

0.5 M MgCl2

-

0.1 M Phosphoenolpyruvate (PEP)

-

20 mM ATP

-

10 mM Coenzyme A (CoA-SH)

-

10 mM NADH

-

Myokinase (≥ 300 U/mL)

-

Pyruvate kinase (≥ 200 U/mL)

-

Lactate dehydrogenase (≥ 400 U/mL)

-

100 mM 3-Fluorobenzoate (or other benzoate analogs)

-

Enzyme sample (cell extract or purified protein)

Procedure:

-

Prepare a reaction mixture (1 mL final volume) containing:

-

100 µL of 1 M Tris-HCl, pH 7.8

-

10 µL of 1 M KCl

-

5 µL of 0.5 M MgCl2

-

10 µL of 0.1 M PEP

-

25 µL of 20 mM ATP

-

25 µL of 10 mM CoA-SH

-

20 µL of 10 mM NADH

-

10 µL of Myokinase

-

10 µL of Pyruvate kinase

-

10 µL of Lactate dehydrogenase

-

Distilled water to 980 µL.

-

-

Incubate the mixture for 5 minutes at 37°C to allow for the depletion of any endogenous ADP/AMP.

-

Initiate the reaction by adding 10 µL of the enzyme sample.

-

Monitor the background rate of NADH oxidation at 340 nm.

-

After a stable baseline is achieved, add 10 µL of 100 mM 3-fluorobenzoate to start the specific reaction.

-

Record the decrease in absorbance at 340 nm over time.

-

Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1), considering that 2 moles of NADH are oxidized per mole of substrate converted.

Protocol 2: Assay for Benzoyl-CoA Reductase Activity

This protocol outlines an HPLC-based method to determine the activity of benzoyl-CoA reductase with this compound.

Principle: The enzymatic reduction of this compound is monitored by separating the substrate and product(s) using reverse-phase HPLC and quantifying their respective peak areas over time.

Reagents:

-

Anaerobic glove box or chamber

-

1 M Tris-HCl buffer, pH 7.5

-

0.5 M MgCl2

-

0.2 M ATP

-

100 mM Titanium(III) citrate (freshly prepared as a reductant)

-

10 mM this compound (substrate)

-

Purified benzoyl-CoA reductase

-

Quenching solution (e.g., 10% formic acid)

Procedure:

-

All steps must be performed under strict anaerobic conditions.

-

Prepare the reaction mixture (final volume 200 µL) in an anaerobic vial:

-

100 mM Tris-HCl, pH 7.5

-

5 mM MgCl2

-

5 mM ATP

-

5 mM Titanium(III) citrate

-

0.2 mM this compound

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified benzoyl-CoA reductase.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 40 µL) and immediately quench the reaction by adding it to an equal volume of quenching solution.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 50 mM potassium phosphate buffer, pH 6.5) and solvent B (e.g., acetonitrile). A typical gradient might be 10-50% B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 260 nm (for the adenine moiety of CoA) and 235 nm (for the benzoyl moiety).

-

Quantification: Integrate the peak areas of the substrate (this compound) and product(s). Calculate the rate of substrate consumption and/or product formation.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression of genes involved in the this compound degradation pathway in response to the presence of 3-fluorobenzoate.

Principle: The relative abundance of mRNA transcripts of target genes (e.g., genes encoding benzoate-CoA ligase and subunits of benzoyl-CoA reductase) is quantified using reverse transcription quantitative PCR (RT-qPCR).

Materials:

-

Bacterial culture grown in the presence and absence of 3-fluorobenzoate.

-

RNA extraction kit suitable for bacteria.

-

DNase I.

-

Reverse transcriptase and corresponding buffers.

-

qPCR master mix (e.g., SYBR Green-based).

-

Primers specific for target genes and reference (housekeeping) genes.

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Harvest bacterial cells from cultures grown under inducing (with 3-fluorobenzoate) and non-inducing (control substrate) conditions.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction), following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for integrity.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

-

Include a no-reverse-transcriptase control to check for genomic DNA contamination.

-

-

qPCR:

-

Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Cq) values for each reaction.

-

Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of one or more stable reference genes.

-

Conclusion

The degradation of this compound is a specialized branch of the central anaerobic benzoyl-CoA pathway. While the core enzymatic machinery is conserved, the presence of the fluorine substituent influences the kinetics and, in some cases, the outcome of the reactions, leading to potential defluorination. This guide provides a foundational understanding of this pathway, compiling the available quantitative data and outlining key experimental protocols. Further research is needed to fully elucidate the specific enzyme kinetics and metabolic intermediates involved in the complete degradation of this compound, which will be invaluable for advancing applications in bioremediation and biotechnology.

References

A Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluorobenzoyl-Coenzyme A (CoA), a fluorinated analog of a key metabolic intermediate. The introduction of a fluorine atom onto the benzoyl moiety significantly influences the molecule's electronic properties and metabolic stability, making it a valuable tool for studying enzyme mechanisms, particularly within pathways involving aromatic acid metabolism. This guide summarizes its core physicochemical properties, details relevant experimental protocols, and places the molecule in a biological context.

Core Physicochemical Properties

The properties of 3-Fluorobenzoyl-CoA are presented below. For context, key properties of its common precursor, 3-Fluorobenzoyl chloride, are also included. Acyl-CoA derivatives are generally soluble in aqueous buffers, though solubility can be affected by factors such as pH and the presence of divalent cations like Mg²⁺, which can cause precipitation at higher concentrations[1]. Long-chain fatty acyl-CoAs are known to form micelles above a critical concentration[2].

| Property | This compound | 3-Fluorobenzoyl chloride |

| Molecular Formula | C₂₈H₃₉FN₇O₁₇P₃S[3] | C₇H₄ClFO[4][5] |

| Molecular Weight | 889.63 g/mol | 158.56 g/mol |

| CAS Number | 404355-20-0 | 1711-07-5 |

| Appearance | Not specified (typically a solid) | Colorless to light yellow clear liquid |

| Melting Point | Not specified | -30 °C |

| Boiling Point | Not specified | 91 °C at 18 mmHg |

| Density | Not specified | 1.32 g/cm³ |

| Solubility | Inferred to be water-soluble | Insoluble in water (reacts) |

| Storage Conditions | Store under recommended conditions in Certificate of Analysis | Store at 2 - 8 °C |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established methods for acyl-CoA compounds.

This protocol describes the synthesis of this compound from 3-Fluorobenzoic acid and Coenzyme A using an acyl-CoA synthetase.

Principle: Acyl-CoA synthetases catalyze the formation of a thioester bond between the carboxyl group of a fatty acid (or aromatic acid) and the thiol group of Coenzyme A, in a reaction that requires ATP and Mg²⁺.

Materials:

-

3-Fluorobenzoic acid

-

Coenzyme A, lithium salt

-

ATP, disodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

-

Dithiothreitol (DTT)

-

Perchloric acid (PCA)

-

Potassium bicarbonate (KHCO₃)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

0.5 mM Coenzyme A

-

1 mM 3-Fluorobenzoic acid

-

1 mM DTT

-

-

Enzyme Addition: Add a suitable amount of Acyl-CoA Synthetase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 1-2 hours. Monitor the reaction progress by HPLC if necessary.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold 2 M perchloric acid. This will precipitate the enzyme and other proteins.

-

Protein Removal: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the this compound.

-

Neutralization: Neutralize the supernatant by adding 3 M potassium bicarbonate solution dropwise until the pH is between 6.0 and 7.0. The formation of KClO₄ precipitate will be observed.

-

Salt Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt. The resulting supernatant contains the synthesized this compound, which can be purified further by HPLC or used directly for subsequent experiments.

This protocol provides a method for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Principle: Acyl-CoA compounds can be separated based on their hydrophobicity on a C18 reverse-phase column. The adenine ring of the CoA moiety allows for sensitive detection by UV absorbance at approximately 260 nm.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄) buffer, pH 5.3

-

Mobile Phase B: Acetonitrile

-

This compound standard for calibration

Procedure:

-

Sample Preparation: Prepare samples as described in the synthesis protocol or by using appropriate extraction methods for biological samples. Ensure samples are filtered (0.22 µm) before injection.

-

Chromatographic Conditions:

-

Column Temperature: 35°C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 20 µL

-

-

Gradient Elution: A typical gradient program is as follows:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to 5% B

-

35-45 min: Column re-equilibration at 5% B

-

-

Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. The peak area from the sample chromatogram can then be used to determine its concentration by interpolating from the standard curve.

This protocol describes a coupled-enzyme assay to continuously measure the rate of this compound formation, which is indicative of acyl-CoA synthetase activity.

Principle: The formation of acyl-CoA is coupled to the activity of acyl-CoA oxidase, which oxidizes the product to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in a horseradish peroxidase (HRP)-catalyzed reaction to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the acyl-CoA synthetase activity.

Materials:

-

Acyl-CoA Synthetase Assay Kit (commercial kits are available, e.g., Abcam ab273315) or individual components:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Acyl-CoA Oxidase

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

Substrates: 3-Fluorobenzoic acid, Coenzyme A, ATP, MgCl₂

-

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Ex/Em = 535/587 nm for many common probes)

Procedure:

-

Reagent Preparation: Prepare a master reaction mix containing the assay buffer, acyl-CoA oxidase, HRP, fluorescent probe, ATP, MgCl₂, and Coenzyme A at optimal concentrations.

-

Sample and Control Preparation: Add enzyme samples (e.g., purified enzyme or cell lysate) to the wells of the microplate. Include a positive control (a known active synthetase) and a no-substrate background control.

-

Initiate Reaction: Start the reaction by adding the substrate, 3-Fluorobenzoic acid, to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity in a kinetic mode every 1-2 minutes for at least 30 minutes.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each sample.

-

Determine the rate of reaction (V₀) from the linear portion of the curve.

-

Subtract the rate of the background control from the sample rates.

-

Calculate the specific activity of the enzyme using a standard curve generated with a known concentration of H₂O₂.

-

Biological Context and Visualization

This compound is an analog of Benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds by various bacteria. The introduction of fluorine can block or alter metabolism, making such analogs useful for studying reaction mechanisms. Fluorination often increases metabolic stability by strengthening the carbon-substituent bond, making it more resistant to enzymatic attack compared to a carbon-hydrogen bond.

The anaerobic benzoyl-CoA pathway involves the activation of an aromatic acid to its CoA thioester, followed by reductive dearomatization of the benzene ring, ring cleavage, and subsequent beta-oxidation to yield acetyl-CoA, which enters central metabolism. This compound could act as a substrate, inhibitor, or mechanistic probe for the enzymes in this pathway, such as Benzoyl-CoA reductase.

The following diagram illustrates the core steps of the anaerobic benzoyl-CoA degradation pathway.

References

- 1. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Stability of 3-Fluorobenzoyl-CoA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzoyl-CoA is a halogenated analog of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1][2] The introduction of a fluorine atom to the benzene ring can significantly alter the molecule's electronic properties, reactivity, and interaction with enzymes, making it a valuable tool for studying metabolic pathways and enzyme mechanisms. Understanding the inherent stability of this compound is crucial for interpreting experimental results and for the design of new enzyme inhibitors or metabolic probes.

This technical guide provides an overview of the theoretical and potential experimental approaches to studying the stability of this compound. Due to a lack of direct studies on this specific molecule, this guide synthesizes information from related compounds and general biochemical principles.

Core Concepts in Stability

The stability of this compound is primarily determined by the reactivity of its thioester bond. Thioesters are "high-energy" bonds, meaning their hydrolysis is thermodynamically favorable. The stability can be influenced by several factors:

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom at the meta position can influence the electrophilicity of the carbonyl carbon of the thioester group through inductive and resonance effects. This can affect its susceptibility to nucleophilic attack.

-

Steric Effects: The substitution on the aromatic ring is unlikely to cause significant steric hindrance at the thioester linkage.

-

Solvent Effects: The polarity and pH of the solvent can impact stability, with hydrolysis rates generally increasing at extreme pH values.

-

Enzymatic Degradation: In biological systems, the primary route of degradation will be enzymatic, for example, through the action of benzoyl-CoA reductase in anaerobic bacteria.[3]

Theoretical and Computational Methodologies

Quantum chemical calculations are powerful tools for predicting the thermodynamic and kinetic stability of molecules like this compound.

Experimental Protocols: Computational Chemistry

A typical workflow for the computational analysis of this compound stability would involve the following steps:

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT) is a widely used method. A common functional is B3LYP, paired with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[4]

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Procedure:

-

Build the initial 3D structure of this compound.

-

Perform a full geometry optimization without symmetry constraints.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

-

Thermodynamic Properties Calculation:

-

Objective: To calculate key thermodynamic parameters that indicate stability.

-

Method: Using the optimized geometry and vibrational frequencies from the previous step, calculate properties such as:

-

Standard enthalpy of formation (ΔHf°)

-

Standard Gibbs free energy of formation (ΔGf°)

-

-

Analysis: These values can be compared to those of benzoyl-CoA to predict the relative thermodynamic stability. A more negative ΔGf° indicates greater stability.

-

-

Modeling Degradation Reactions:

-

Objective: To investigate the reaction pathway of a key degradation process, such as hydrolysis.

-

Method:

-

Model the reactants (this compound and water) and the products (3-fluorobenzoic acid and Coenzyme A).

-

Locate the transition state (TS) for the hydrolysis reaction using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Verify the TS by frequency calculation (one imaginary frequency corresponding to the reaction coordinate).

-

Calculate the activation energy (Ea) from the energy difference between the reactants and the transition state. A higher activation energy implies greater kinetic stability.

-

-

The following diagram illustrates a generalized workflow for these computational studies.

Caption: A generalized workflow for the computational analysis of this compound stability.

Metabolic Context: The Benzoyl-CoA Pathway